molecular formula C13H11N3 B1623070 3-(1-Naphthyl)-1H-pyrazol-5-amine CAS No. 209224-89-5

3-(1-Naphthyl)-1H-pyrazol-5-amine

Cat. No.: B1623070
CAS No.: 209224-89-5
M. Wt: 209.25 g/mol
InChI Key: WREXGNDJZBDHPT-UHFFFAOYSA-N
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Description

3-(1-Naphthyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the reaction of 1-naphthylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Naphthyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced forms of the pyrazole compound.

    Substitution: Nitrated or halogenated derivatives of the naphthyl group.

Scientific Research Applications

3-(1-Naphthyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Naphthyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Naphthyl)-1H-pyrazole
  • 3-(2-Naphthyl)-1H-pyrazol-5-amine
  • 1-Phenyl-3-(1-naphthyl)-1H-pyrazol-5-amine

Uniqueness

3-(1-Naphthyl)-1H-pyrazol-5-amine is unique due to the specific positioning of the naphthyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-naphthalen-1-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREXGNDJZBDHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396165
Record name 3-(1-Naphthyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209224-89-5
Record name 3-(1-Naphthyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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